molecular formula C14H17N3O B4929331 N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No. B4929331
M. Wt: 243.30 g/mol
InChI Key: YXMZBUFXLZIGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as BOC-COMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOC-COMe is a type of oxadiazole compound that has been synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is not fully understood. However, it has been suggested that N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may exert its biological activities through the inhibition of certain enzymes or proteins, such as DNA topoisomerase II or tubulin. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may also interact with certain receptors or ion channels, such as GABA receptors or voltage-gated calcium channels.
Biochemical and Physiological Effects:
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been found to exhibit various biochemical and physiological effects. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been shown to inhibit the growth of various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has also been found to exhibit antitumor activity against various cancer cell lines, such as MCF-7 and A549. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has several advantages for lab experiments. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine also exhibits potent biological activities, which makes it an attractive candidate for drug development. However, N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine also has some limitations for lab experiments. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is relatively unstable and may degrade over time, which may affect its biological activities. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may also exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. One possible direction is the development of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine in more detail, which may lead to the identification of new targets for drug development. Finally, the potential therapeutic applications of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine in various diseases, such as cancer and bacterial infections, should be further explored.

Synthesis Methods

The synthesis of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves the reaction of N-benzyl-N-methylmethanamine with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, which can be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been found to exhibit various biological activities, such as antibacterial, antifungal, and antitumor activities. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has also been studied for its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections.

properties

IUPAC Name

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-17(9-11-5-3-2-4-6-11)10-13-15-14(16-18-13)12-7-8-12/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZBUFXLZIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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